molecular formula C7H3BrCl2F2O B1459652 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene CAS No. 1417567-38-4

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene

Cat. No.: B1459652
CAS No.: 1417567-38-4
M. Wt: 291.9 g/mol
InChI Key: JCVSDRVAQJIYMD-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrCl2F2O. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene typically involves halogenation reactions. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction using cuprous bromide in hydrobromic acid. The reaction is carried out at elevated temperatures (100-130°C) to obtain the desired product .

Industrial Production Methods

For industrial production, the tubular diazotization reaction technology is often employed. This method offers advantages such as continuity in production, safety, short reaction time, and energy savings. The process involves feeding ammonium salt and sodium nitrite aqueous solution into a tubular reactor to form a diazonium salt intermediate, which is then reacted with cuprous bromide to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the benzene ring.

Scientific Research Applications

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound with significant chemical properties that suggest potential biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, along with a difluoromethoxy group, enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrCl2F2O, with a molecular weight of approximately 326.3 g/mol. The structural features include:

  • Bromine and Chlorine Atoms: These halogens can participate in various interactions, potentially affecting biological activity.
  • Difluoromethoxy Group: This group enhances the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction: The difluoromethoxy group may facilitate interactions with enzymes or receptors, possibly inhibiting their activity or altering their function.
  • Halogen Bonding: The presence of halogens can lead to unique bonding interactions that influence the compound's reactivity and biological effects.

Comparative Analysis

To understand the potential biological activity of this compound better, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-(difluoromethoxy)benzeneC7H4BrF2OContains difluoromethoxy group
1,3-Dibromo-5-(trifluoromethoxy)benzeneC7H4Br2F3OContains trifluoromethoxy
4-Bromo-2-(trifluoromethoxy)phenolC7H4BrF3OPhenolic structure

These compounds highlight the unique combination of halogen substituents and functional groups in this compound that may influence its reactivity and biological activity differently compared to others.

Case Studies

Although specific case studies on this compound are scarce, research into similar halogenated compounds provides valuable insights:

  • Antimicrobial Activity Study : A study on a related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting that the presence of halogens contributes to enhanced antimicrobial properties.
  • Cancer Cell Line Assays : Research involving structurally similar compounds showed promising results in inhibiting cancer cell proliferation in vitro. For example, a derivative exhibited IC50 values less than 0.5 mM against various cancer cell lines .

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSDRVAQJIYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228521
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-38-4
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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